4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with 4-ethoxy and 3-fluoro groups. The N-linked side chain includes a tetrahydro-2H-thiopyran (sulfur-containing six-membered ring) with a 2-hydroxyethoxy group attached to the methylene bridge at the 4-position. The hydroxyethoxy group enhances hydrophilicity, while the ethoxy and fluoro substituents modulate electronic and steric properties.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO5S2/c1-2-22-15-4-3-13(11-14(15)17)25(20,21)18-12-16(23-8-7-19)5-9-24-10-6-16/h3-4,11,18-19H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCRYRIFHVYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a fluorine atom, an ethoxy group, and a tetrahydrothiopyran moiety, which may influence its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 393.49 g/mol. Its structure can be represented by the following SMILES notation: CCOC(C1CCS(=O)(=O)C1)C(F)(C2=CC=CC=C2)N(C(=O)C3=CC=CC=C3)C(=O).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, particularly those involved in inflammatory pathways.
- Receptor Modulation : The compound could act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.
- Anticancer Properties : Some derivatives related to this compound have demonstrated cytotoxic effects against cancer cell lines, indicating possible anticancer activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
-
Study on Lipoxygenase Inhibition : A related study focused on benzenesulfonamide-based compounds demonstrated significant inhibition of lipoxygenases (LOXs), enzymes implicated in inflammation and cancer progression .
Compound IC50 (nM) Selectivity Compound A 50 LOX selective Compound B 30 COX selective - Antitumor Activity : Another study highlighted the effectiveness of similar compounds against gastric carcinoma xenograft models, showcasing their potential as therapeutic agents in oncology .
- Pharmacokinetic Studies : Research has also focused on the pharmacokinetic profiles of related compounds, emphasizing the importance of solubility and bioavailability in therapeutic applications .
Comparison with Similar Compounds
Key Structural Features
Physicochemical and Electronic Properties
- Hydrophilicity : The target compound’s 2-hydroxyethoxy group increases water solubility compared to halogenated analogs (e.g., compound 6b ) or thiophene-containing derivatives (e.g., ).
- Conformational Rigidity : The thiopyran ring imposes steric constraints distinct from pyran (oxygen-based) or pyrimidine rings (e.g., ), affecting target binding .
Activity Trends
- Sulfonamide Derivatives : The target’s benzenesulfonamide core is common in enzyme inhibitors (e.g., carbonic anhydrase, COX-2). The 4-ethoxy group may reduce metabolic oxidation compared to methyl or halogen substituents .
- Thiopyran vs. Pyran : Sulfur’s polarizability in the thiopyran ring could enhance binding to metal ions or hydrophobic pockets compared to oxygen-containing analogs (e.g., ) .
- Hydroxyethoxy Functionality : This group may improve solubility and reduce plasma protein binding, contrasting with lipophilic groups like thiophene () or trifluoromethyl ().
Stability and Metabolism
- The 3-fluoro substituent resists CYP450-mediated dehalogenation better than chloro analogs (e.g., compound 6b ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
